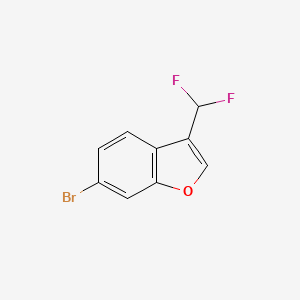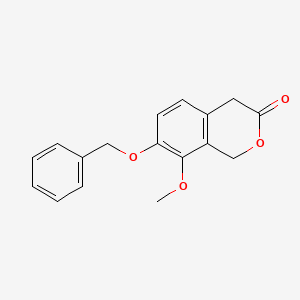
7-(Benzyloxy)-8-methoxyisochroman-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-8-methoxyisochroman-3-one is a chemical compound that belongs to the class of isochromans Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This compound is characterized by the presence of a benzyloxy group at the 7th position and a methoxy group at the 8th position on the isochroman ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-8-methoxyisochroman-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isochroman Ring: The initial step involves the cyclization of a suitable precursor to form the isochroman ring. This can be achieved through intramolecular cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-8-methoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with a base like sodium hydroxide for benzyloxy substitution; methyl iodide with a base for methoxylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the benzyloxy or methoxy groups.
科学的研究の応用
7-(Benzyloxy)-8-methoxyisochroman-3-one has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 7-(Benzyloxy)-8-methoxyisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as monoamine oxidase, which is implicated in neurodegenerative diseases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Modulation: Influencing the production of reactive oxygen species, which play a role in cellular damage and inflammation.
類似化合物との比較
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds have similar structural features and are studied for their selective inhibition of monoamine oxidase B.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their potential as multi-target inhibitors for treating Alzheimer’s disease.
Uniqueness
7-(Benzyloxy)-8-methoxyisochroman-3-one is unique due to its specific substitution pattern on the isochroman ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy and methoxy groups at specific positions makes it a valuable scaffold for developing new therapeutic agents and materials.
特性
CAS番号 |
65615-23-8 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
8-methoxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H16O4/c1-19-17-14-11-21-16(18)9-13(14)7-8-15(17)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |
InChIキー |
POMDWHMSAXNDJE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1COC(=O)C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


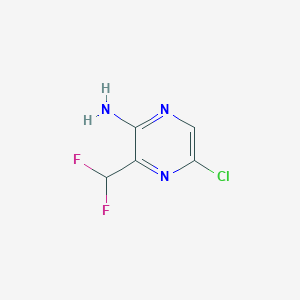
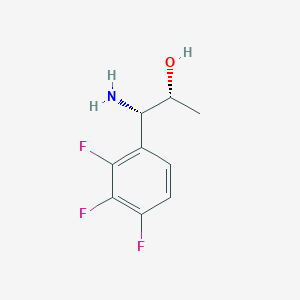
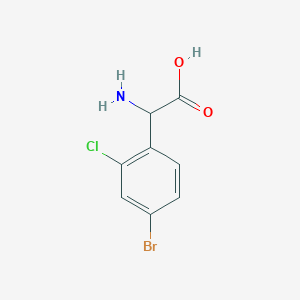
![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

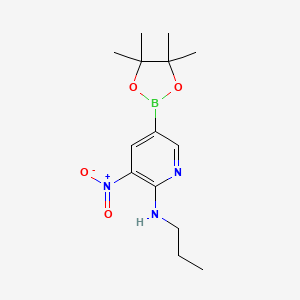

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)


![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)

